molecular formula C12H8N2O4 B1629992 5-(4-Nitrophenyl)pyridine-2-carboxylic acid CAS No. 87789-78-4

5-(4-Nitrophenyl)pyridine-2-carboxylic acid

Cat. No.: B1629992
CAS No.: 87789-78-4
M. Wt: 244.2 g/mol
InChI Key: DAYPHWSUHWTOLC-UHFFFAOYSA-N
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Description

5-(4-Nitrophenyl)pyridine-2-carboxylic acid (CAS 87789-78-4) is a nitro-aromatic carboxylic acid with a molecular formula of C12H8N2O4 and a molecular weight of 244.20 g/mol . Compounds featuring both a nitrophenyl group and a nitrogen-containing heterocycle, such as a pyridine, are of significant interest in modern medicinal chemistry research . The nitro group is a known pharmacophore often associated with a wide spectrum of biological activities, including antibacterial and antiproliferative properties . Similarly, the pyridine-carboxylic acid scaffold is a privileged structure in drug discovery. Researchers are investigating such molecular frameworks as multi-target agents and as key intermediates in the synthesis of more complex bioactive molecules, such as thiosemicarbazide derivatives . This compound is intended for research and development applications only. It is not for diagnostic or therapeutic use of any kind.

Properties

IUPAC Name

5-(4-nitrophenyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O4/c15-12(16)11-6-3-9(7-13-11)8-1-4-10(5-2-8)14(17)18/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAYPHWSUHWTOLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(C=C2)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60633055
Record name 5-(4-Nitrophenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60633055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87789-78-4
Record name 5-(4-Nitrophenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60633055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Suzuki-Miyaura Cross-Coupling: A Gold-Standard Approach

Synthesis of 5-Bromopyridine-2-carboxylic Acid

The precursor 5-bromopyridine-2-carboxylic acid is pivotal for this route. Its preparation involves directed ortho-metalation of pyridine-2-carboxylic acid derivatives.

Directed Metalation and Bromination
  • Protection of the carboxylic acid : Methyl pyridine-2-carboxylate is synthesized via esterification of pyridine-2-carboxylic acid using methanol and catalytic sulfuric acid.
  • Lithiation-bromination : Treatment with lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF) selectively deprotonates the C5 position of the pyridine ring, followed by quenching with bromine to yield methyl 5-bromopyridine-2-carboxylate.
  • Ester hydrolysis : The methyl ester is hydrolyzed using aqueous lithium hydroxide in ethanol at 70°C, affording 5-bromopyridine-2-carboxylic acid in 65–75% overall yield.
Reaction Conditions and Optimization
  • Base : LDA (2.5 equivalents) in THF at −78°C.
  • Bromine source : Br₂ (1.1 equivalents).
  • Yield : 70–75% after hydrolysis.

Coupling with 4-Nitrophenylboronic Acid

The Suzuki-Miyaura reaction couples 5-bromopyridine-2-carboxylic acid with 4-nitrophenylboronic acid under palladium catalysis.

Standard Protocol
  • Catalyst system : Tetrakis(triphenylphosphine)palladium(0) (5 mol%) or PdCl₂(dppf) (3 mol%).
  • Solvent and base : Dimethylformamide (DMF) with aqueous sodium carbonate (2M).
  • Conditions : 24 hours at 90°C under nitrogen.
  • Workup : Acidification with HCl precipitates the product, which is purified via recrystallization (ethanol/water).
Performance Metrics
  • Yield : 85–90%.
  • Purity : >98% (HPLC).

Alternative Synthetic Pathways

Nitration of 5-Phenylpyridine-2-carboxylic Acid

Direct nitration of pre-coupled intermediates faces regiochemical hurdles.

Methodology
  • Suzuki coupling : 5-Bromopyridine-2-carboxylic acid is coupled with phenylboronic acid to yield 5-phenylpyridine-2-carboxylic acid (80% yield).
  • Nitration : Treatment with fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0°C introduces the nitro group. However, the pyridine’s electron-withdrawing nature directs nitration to the phenyl ring’s meta position (relative to the pyridine attachment), yielding <20% of the desired para -nitro isomer.
Limitations
  • Regioselectivity : Dominant meta-nitration (70–80%) versus para (10–15%).
  • Yield : <15% after chromatographic separation.

Diels-Alder Cyclization Approach

Patent EP0221023A2 describes pyridine-2-carboxylic acid synthesis via Diels-Alder reactions, though adapting this for nitrophenyl incorporation is non-trivial.

Reaction Design
  • Dienophile : α-Chloroacrylonitrile with a 4-nitrophenyl-substituted diene.
  • Cyclization : Heating in toluene with triethylamine forms a 1-amino-1,4-dihydropyridine intermediate.
  • Aromatization : Treatment with HCl in ethanol removes the amino group, yielding the pyridine core.
Challenges
  • Dienophile synthesis : Introducing nitrophenyl groups into α-haloacrylonitriles requires multi-step sequences.
  • Yield : <50% due to competing side reactions.

Comparative Analysis of Methods

Method Key Reagents Conditions Yield Advantages Limitations
Suzuki-Miyaura coupling 5-Bromopyridine-2-carboxylic acid, Pd(PPh₃)₄ DMF, 90°C, 24 h 85–90% High regioselectivity, scalable Requires brominated precursor
Directed bromination LDA, Br₂ THF, −78°C 65–75% Enables precursor synthesis Low-temperature sensitivity
Post-synthetic nitration HNO₃, H₂SO₄ 0°C, 2 h <15% Avoids boronic acid use Poor para-selectivity
Diels-Alder cyclization α-Chloroacrylonitrile, triethylamine Toluene, reflux <50% Builds pyridine ring de novo Complex dienophile synthesis

Industrial-Scale Considerations

Catalyst Recycling

Industrial protocols employ immobilized palladium catalysts (e.g., Pd on carbon) to reduce costs. Continuous flow systems enhance throughput, achieving >95% catalyst recovery.

Purification Techniques

  • Crystallization : Ethanol/water mixtures afford >99% pure product.
  • Chromatography : Reserved for low-yield routes (e.g., nitration).

Emerging Methodologies

Photocatalytic C–H Functionalization

Recent advances utilize iridium photocatalysts to directly arylate pyridine-2-carboxylic acid at C5, bypassing bromination. Preliminary yields reach 60% under blue LED irradiation.

Biocatalytic Approaches

Engineered transaminases selectively introduce nitro groups into phenylpyridines, though yields remain modest (30–40%).

Chemical Reactions Analysis

Types of Reactions

5-(4-Nitrophenyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Esterification: Alcohols, acid catalysts such as sulfuric acid or hydrochloric acid.

Major Products Formed

    Reduction: 5-(4-Aminophenyl)pyridine-2-carboxylic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Esterification: Esters of this compound.

Scientific Research Applications

5-(4-Nitrophenyl)pyridine-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-(4-Nitrophenyl)pyridine-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the carboxylic acid group can form hydrogen bonds with target proteins.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs of 5-(4-Nitrophenyl)pyridine-2-carboxylic acid include:

Compound Name Substituents/Functional Groups Key Structural Differences Applications/Properties References
This compound Pyridine-2-carboxylic acid + 4-nitrophenyl at C5 Reference compound Hypothesized: Coordination chemistry, drug intermediates
5-(4-Cyanophenyl)pyridine-2-carboxylic acid Cyano (-CN) group at phenyl para position -CN (electron-withdrawing) vs. -NO₂ Pharmaceutical intermediates
5-(3-Carboxy-phenyl)-pyridine-2-carboxylic acid Carboxy (-COOH) at phenyl meta position Additional -COOH group enhances metal coordination Coordination polymers (e.g., Cd, Co, Ni complexes)
Picloram (2-amino-3,5,6-trichloropyridine-2-carboxylic acid) -NH₂ at C2, -Cl at C3,5,6 Chlorine substituents enhance herbicidal activity Agrochemical (herbicide)
5-(2-Fluorophenyl)-2-hydroxynicotinic acid Fluorine at phenyl ortho, hydroxyl at pyridine C2 -F (electron-withdrawing), -OH (acidic) Pharmaceutical research (unknown target)
Key Observations:
  • Electron-withdrawing effects : The nitro group in the target compound likely increases acidity compared to analogs with -CN or -COOH, though direct pKa data are unavailable. Chlorine in picloram further enhances bioactivity via lipophilicity .
  • Coordination chemistry : Carboxy-phenyl derivatives (e.g., H₂cppca in ) form stable coordination polymers with transition metals due to dual -COOH groups, whereas nitro-substituted analogs may prioritize redox activity .

Pharmaceutical and Agrochemical Relevance

  • 5-(4-Cyanophenyl)pyridine-2-carboxylic acid (CAS 648898-17-3) is structurally similar to the target compound but replaces -NO₂ with -CN. The cyano group’s polarity may improve solubility in drug formulations .
  • Picloram demonstrates how halogenation (Cl) and amination (-NH₂) on the pyridine ring enhance herbicidal potency, suggesting that nitro-substituted analogs could exhibit similar bioactivity with modified targets .

Biological Activity

5-(4-Nitrophenyl)pyridine-2-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a pyridine ring substituted with a nitrophenyl group and a carboxylic acid group. The presence of these functional groups contributes to its biological activity, particularly through interactions with biological targets such as enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with various biological systems:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Bioreduction : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially causing cytotoxic effects.
  • Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with target proteins, enhancing binding affinity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It has been tested against several human cancer cell lines, demonstrating significant cytotoxic effects. For instance, the compound exhibited an IC50 value of 9.27 µM against ovarian adenocarcinoma cells (OVXF 899) and 1.143 µM against renal cancer cells (RXF 486) .

Anti-inflammatory Effects

The compound also displays anti-inflammatory properties by inhibiting key inflammatory mediators such as COX-2. In experimental models, it has been shown to reduce inflammation significantly, indicating its potential as a therapeutic agent for inflammatory diseases .

Case Studies and Research Findings

  • Cytotoxicity Against Cancer Cell Lines :
    • A study evaluated the compound's cytotoxicity across various cancer cell lines, including HeLa (cervical cancer), CaCo-2 (colon adenocarcinoma), and H9c2 (heart myoblast). The results indicated a broad spectrum of activity, particularly in ovarian and renal cancer models .
Cell LineIC50 Value (µM)
OVXF 899 (Ovarian)9.27
RXF 486 (Renal)1.143
HeLaNot specified
CaCo-2Not specified
  • Anti-inflammatory Activity :
    • In a carrageenan-induced paw edema model, the compound significantly suppressed COX-2 activity with an IC50 value comparable to standard anti-inflammatory drugs like celecoxib .
  • Antimicrobial Efficacy :
    • Various studies have reported the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria, highlighting its potential in developing new antibiotics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(4-Nitrophenyl)pyridine-2-carboxylic acid, and how can purity be ensured?

  • Methodology : Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the 4-nitrophenyl group to the pyridine ring, followed by oxidation of the methyl group to the carboxylic acid. For example, analogous compounds like 5-(4-fluorophenyl)pyridine-2-carboxylic acid are synthesized via palladium-catalyzed coupling . Purification methods include recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane). Purity validation requires HPLC (>95%) and NMR (to confirm absence of unreacted nitrophenyl precursors) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : 1^1H and 13^{13}C NMR confirm substituent positions and electronic environments (e.g., nitro group deshielding effects).
  • IR : Identifies carboxylic acid (C=O stretch ~1700 cm1^{-1}) and nitro group (asymmetric stretch ~1520 cm1^{-1}).
  • X-ray crystallography : Resolves molecular geometry and hydrogen-bonding networks. Use SHELXL for refinement and WinGX/ORTEP for visualization . For example, coordination compounds of related pyridine-carboxylic acids are structurally validated this way .

Q. How does the nitro group influence solubility and reactivity in aqueous vs. organic media?

  • Methodology : The electron-withdrawing nitro group reduces electron density at the pyridine ring, enhancing acidity of the carboxylic proton (pKa ~2.5–3.0). Solubility is pH-dependent: poorly soluble in neutral water but soluble in basic aqueous solutions (as carboxylate salt). Reactivity studies (e.g., esterification) should use DMF or THF as solvents, with catalytic H2_2SO4_4 .

Advanced Research Questions

Q. What role does this compound play in designing metal-organic frameworks (MOFs) or coordination polymers?

  • Methodology : The carboxylic acid group acts as a chelating ligand for transition metals (e.g., Co, Ni, Cd). Under solvothermal conditions (100–120°C, water/DMF), it forms coordination polymers with varied topologies. For example, similar ligands yield 1D chains or 3D networks depending on metal ion size and counterions . Characterize using single-crystal XRD and TGA to assess thermal stability.

Q. How can density functional theory (DFT) predict electronic properties and reaction pathways?

  • Methodology : Use hybrid functionals (e.g., B3LYP) to calculate HOMO/LUMO energies, highlighting the nitro group’s electron-withdrawing effects. The Colle-Salvetti correlation-energy formula (adapted for DFT) models electron density distribution and predicts sites for electrophilic attack . Compare computational results with experimental UV-Vis spectra (λmax ~270–300 nm for nitro-aromatic transitions).

Q. How to resolve contradictions in reported reaction yields or spectroscopic data across studies?

  • Methodology :

  • Reproducibility : Standardize reaction conditions (temperature, solvent purity, catalyst loading). For example, discrepancies in coupling reactions may arise from trace oxygen or moisture.
  • Advanced analytics : Use high-field NMR (500 MHz+) to detect minor impurities. LC-MS identifies side products (e.g., de-nitrated byproducts).
  • In-situ monitoring : Employ Raman spectroscopy to track reaction intermediates .

Q. What strategies optimize regioselectivity in derivatizing the pyridine ring?

  • Methodology :

  • Direct functionalization : Use directing groups (e.g., carboxylic acid) to control nitration or halogenation positions.
  • Protection/deprotection : Temporarily protect the carboxylic acid as a methyl ester using SOCl2_2/MeOH, perform nitrophenyl modifications, then hydrolyze back .
  • Computational guidance : DFT calculations predict activation energies for competing reaction pathways .

Methodological Resources

  • Crystallography : SHELXL for structure refinement ; WinGX/ORTEP for visualization .
  • Synthesis : Cross-coupling protocols from analogous pyridine-carboxylic acids .
  • Computational Modeling : Gaussian or ORCA software for DFT studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(4-Nitrophenyl)pyridine-2-carboxylic acid
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5-(4-Nitrophenyl)pyridine-2-carboxylic acid

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